5-Bromo-3-(4-chlorophenyl)-2,1-benzisoxazole - 887-90-1

5-Bromo-3-(4-chlorophenyl)-2,1-benzisoxazole

Catalog Number: EVT-432880
CAS Number: 887-90-1
Molecular Formula: C13H7BrClNO
Molecular Weight: 308.56 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

5-Bromo-3-(4-chlorophenyl)-2,1-benzisoxazole is a benzisoxazole derivative. Benzisoxazoles are a class of heterocyclic compounds that contain a benzene ring fused to an isoxazole ring. These compounds have attracted significant interest in organic synthesis and medicinal chemistry due to their wide range of biological activities. While the specific source and classification of this particular derivative is not explicitly stated in the provided papers, it is synthesized as an intermediate product in a study on photo rearrangement reactions.

Synthesis Analysis

The synthesis of 5-Bromo-3-(4-chlorophenyl)-2,1-benzisoxazole (BBNB) is achieved by the irradiation of 5,5′-dibromo-2,2′-dinitrodiphenylmethane (BNDPM) in acidified ethanol.

Chemical Reactions Analysis

5-Bromo-3-(4-chlorophenyl)-2,1-benzisoxazole undergoes a photo rearrangement reaction when irradiated in acidic ethanol. This reaction yields several products, including: * 2,9-Dibromodibenzo [c,f][1,2]diazepin-11-one-5-oxide (DBDAO) * 2,7-Dibromo acridone (DBA) * 2,9-Dibromo dibenzo[c,f][1,2] diazepin-11-one-5,6-dioxide (DBDADO) * 2,7-Dibromo-N-hydroxy acridone (DBNHA)

Applications

The provided papers primarily focus on the synthesis and photochemical reactivity of 5-Bromo-3-(4-chlorophenyl)-2,1-benzisoxazole. Currently, there is no documented research on its specific applications in scientific research beyond its use as a precursor in photochemical reactions.

3-(4-Chlorophenyl)-2,1-benzisoxazole-5-carbonyl chloride

  • Compound Description: This compound serves as a key intermediate in the synthesis of various benzisoxazole derivatives. Its structure and conformation have been determined through X-ray crystallography. []
  • Relevance: This compound shares the core 3-(4-chlorophenyl)-2,1-benzisoxazole structure with the target compound, 5-Bromo-3-(4-chlorophenyl)-2,1-benzisoxazole. The key difference lies in the presence of a carbonyl chloride group at the 5th position instead of a bromine atom. []

(2-amino-5-bromo-3-iodophenyl)(3-(4-chlorophenyl)oxiran-2-yl)methanone

  • Compound Description: The crystal structure of this compound has been reported. []
  • Relevance: While structurally distinct, this compound shares the 4-chlorophenyl moiety with 5-Bromo-3-(4-chlorophenyl)-2,1-benzisoxazole. Further investigation is needed to ascertain if there are any direct synthetic or biological connections between these compounds. []

5-Bromo-3-(4-chlorophenylsulfinyl)-2-methyl-1-benzofuran

  • Compound Description: The crystal structure of this benzofuran derivative has been elucidated, revealing a near-perpendicular orientation between the 4-chlorophenyl and benzofuran rings. []
  • Relevance: This compound shares the 4-chlorophenyl and bromo substituents with 5-Bromo-3-(4-chlorophenyl)-2,1-benzisoxazole. Despite belonging to a different heterocyclic class (benzofuran vs. benzisoxazole), the shared structural features suggest potential similarities in their chemical properties. []

5-Bromo-6-(4-chlorophenyl)-2-propylimidazo[2,1-b][1,3,4]thiadiazole

  • Compound Description: This imidazo[2,1-b][1,3,4]thiadiazole derivative demonstrates promising anticancer activity against human colon adenocarcinoma (HT-29) and breast adenocarcinoma (MCF-7) cell lines, with lower toxicity towards normal cells. []
  • Relevance: Although belonging to a different heterocyclic class (imidazothiadiazole vs. benzisoxazole), this compound exhibits a similar substitution pattern to 5-Bromo-3-(4-chlorophenyl)-2,1-benzisoxazole. Both compounds feature a 4-chlorophenyl group and a bromine atom, suggesting potential commonalities in their structure-activity relationships, particularly in the context of anticancer activity. []

5,5′-dibromo-2,2′-dinitrodiphenylmethane (BNDPM)

  • Compound Description: This compound serves as a precursor in the synthesis of 5-bromo-3(5′-bromo-2′-nitrophenyl)-2,1-benzisoxazoles. []
  • Relevance: BNDPM is a key starting material in a synthetic route that leads to 5-Bromo-3-(4-chlorophenyl)-2,1-benzisoxazoles. The reaction involves the irradiation of BNDPM in acidified ethanol, ultimately yielding the desired benzisoxazole derivative. []

5-bromo-3(5′-bromo-2′-nitrophenyl)-2,1-benzisoxazoles (BBNB)

  • Compound Description: This compound is synthesized through the photo rearrangement of 5,5′-dibromo-2,2′-dinitrodiphenylmethane in an acidic medium. []
  • Relevance: BBNB is a direct precursor to several photoproducts, including 2,9-dibromodibenzo[c,f][1,2]diazepin-11-one-5-oxide (DBDAO), which shares a structural resemblance to 5-Bromo-3-(4-chlorophenyl)-2,1-benzisoxazole. Both compounds feature a dibrominated diphenylmethane core, highlighting the potential for similar photochemical transformations in related structures. []
  • Compound Description: This compound is derived from a series of reactions involving 1-(alkyl- or aryl-sulfinyl)naphthalenes. []
  • Relevance: Although structurally distinct from 5-Bromo-3-(4-chlorophenyl)-2,1-benzisoxazole, this compound shares the 4-chlorophenyl moiety. It's worth noting as part of the broader research context related to atropisomer-selective ligand-coupling reactions. []

Properties

CAS Number

887-90-1

Product Name

5-Bromo-3-(4-chlorophenyl)-2,1-benzisoxazole

IUPAC Name

5-bromo-3-(4-chlorophenyl)-2,1-benzoxazole

Molecular Formula

C13H7BrClNO

Molecular Weight

308.56 g/mol

InChI

InChI=1S/C13H7BrClNO/c14-9-3-6-12-11(7-9)13(17-16-12)8-1-4-10(15)5-2-8/h1-7H

InChI Key

XPEAUKHERPSOLK-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=C3C=C(C=CC3=NO2)Br)Cl

Canonical SMILES

C1=CC(=CC=C1C2=C3C=C(C=CC3=NO2)Br)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.